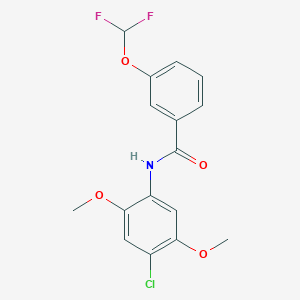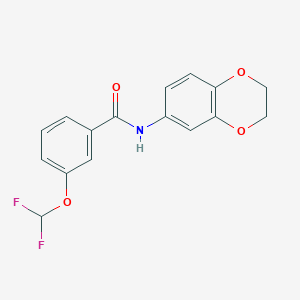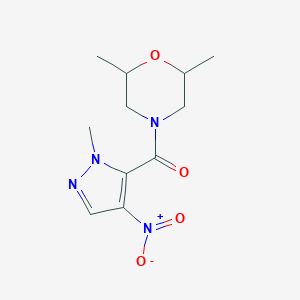![molecular formula C18H18FN5O B457302 (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457302.png)
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes pyrazole rings and a fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the propenamide linkage. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to its analogs.
特性
分子式 |
C18H18FN5O |
|---|---|
分子量 |
339.4g/mol |
IUPAC名 |
(E)-3-(1,3-dimethylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H18FN5O/c1-13-15(11-23(2)22-13)5-8-18(25)21-17-9-20-24(12-17)10-14-3-6-16(19)7-4-14/h3-9,11-12H,10H2,1-2H3,(H,21,25)/b8-5+ |
InChIキー |
LXIWUGBDBGNTBK-VMPITWQZSA-N |
SMILES |
CC1=NN(C=C1C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
異性体SMILES |
CC1=NN(C=C1/C=C/C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
正規SMILES |
CC1=NN(C=C1C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B457219.png)

![4-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B457221.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B457223.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-iodophenyl)acetamide](/img/structure/B457225.png)
![5,7-bis(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457228.png)
![1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B457230.png)
![Isopropyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457232.png)
![N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B457233.png)

![N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457238.png)
![Isopropyl 4-(4-sec-butylphenyl)-2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B457240.png)
![2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B457241.png)

